1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69. The purity is usually 95%.
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Scientific Research Applications
Analgesic Activity
- Compounds derived from 1-benzofuran, including those similar to 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, have been investigated for their analgesic activities. Some of these compounds showed considerable effectiveness in pain relief, suggesting potential applications in developing new analgesics (Rádl et al., 2000).
Antimicrobial Activity
- Novel derivatives of benzofuran, including structures analogous to this compound, have demonstrated significant antimicrobial activity against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Koca et al., 2005).
Polymer Science
- Research has been conducted on methacrylate polymers bearing chalcone side groups derived from 1-benzofuran compounds. These studies are relevant for understanding the dielectric and thermal properties of such polymers, potentially useful in material science applications (Çelik & Coskun, 2018).
Antioxidant Properties
- Benzofuran derivatives, related to this compound, have been synthesized and evaluated for their antioxidant activities. Some of these compounds exhibited good radical scavenging and ferric reducing power, suggesting their potential as antioxidants (Shankerrao et al., 2013).
Chemical Synthesis
- Benzofuran compounds are used in various chemical synthesis processes. For example, the synthesis and structural evaluation of derivatives have provided insights into their potential applications in chemical manufacturing and pharmaceuticals (Kukuljan et al., 2016).
Mechanism of Action
Target of Action
Similar benzofuran derivatives have been found to interact with tubulin .
Mode of Action
Benzofuran derivatives have been shown to induce apoptosis in leukemia cells .
Biochemical Pathways
It’s known that benzofuran derivatives can increase reactive oxygen species in cancer cells .
Result of Action
Benzofuran derivatives have been shown to have pro-oxidative effects and increase reactive oxygen species in cancer cells .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the storage temperature of the compound can affect its stability . .
Biochemical Analysis
Biochemical Properties
Cellular Effects
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma . The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
Studies have shown that benzofuran derivatives have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation . Through the Caspase-Glo 3/7 assay, the proapoptotic properties of these compounds were confirmed .
Properties
IUPAC Name |
1-(3-methyl-1-benzofuran-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDWJEXBFDNUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.